4-(Chloromethyl)tetrahydro-2H-pyran
Overview
Description
4-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 863324-23-6 . It has a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
. This indicates that the compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Chemical Reactions Analysis
This compound is useful in the synthesis of compounds capable of serving as inhibitors against TAM kinase and CSF1R kinase .Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 134.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Heterocycles
4-(Chloromethyl)tetrahydro-2H-pyran is instrumental in the synthesis of heterocyclic compounds. For example, it can be used in the Prins reaction to generate functionalized tetrahydropyran and dihydropyran derivatives. These compounds have shown cytotoxicity against human solid tumor cells, suggesting their potential in medicinal chemistry for drug development (Miranda et al., 2006).
Catalysis and Green Chemistry
The compound has been applied in green chemistry as a precursor for catalysis. For instance, an environmentally benign protocol for the aqueous synthesis of tetrahydrobenzo[b]pyrans utilized choline hydroxide based ionic liquid as a catalyst, demonstrating the compound's role in facilitating eco-friendly synthesis methods (Hu et al., 2014).
Material Science and Nonlinear Optical Properties
In material science, this compound derivatives have been explored for their nonlinear optical properties. Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran exhibited larger hyperpolarizabilities, indicating their potential as materials for optical applications (Moylan et al., 1996).
Fluorescent Materials
The compound is also significant in the development of fluorescent materials. Pyrene-containing compounds derived from this compound showed selective fluorescence behavior towards Zn2+ in aqueous solutions, revealing their application in sensing and imaging technologies (Huang et al., 2014).
Protective Group Chemistry
It serves as a substrate in protective group chemistry, facilitating the trimethylsilylation of alcohols and phenols, and their tetrahydropyranylation, offering a pathway to modify functional groups in complex organic synthesis (Zadehahmadi et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H225-H314 . This means it is highly flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known to be useful in the synthesis of compounds capable of serving as inhibitors against tam kinase and csf1r kinase .
Mode of Action
It is likely that the compound interacts with its targets (TAM kinase and CSF1R kinase) to inhibit their function
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
4-(chloromethyl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFMEBLCDFSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863324-23-6 | |
Record name | 4-(chloromethyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.